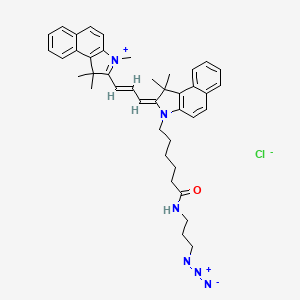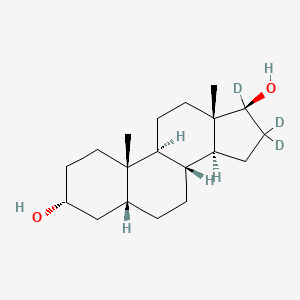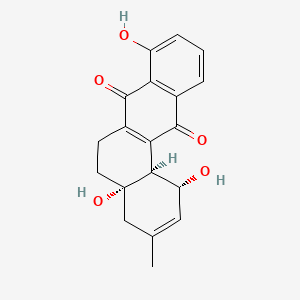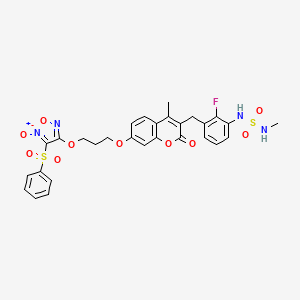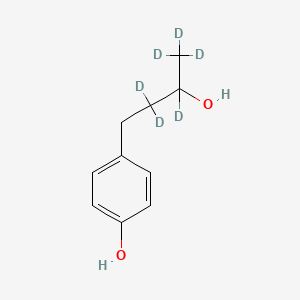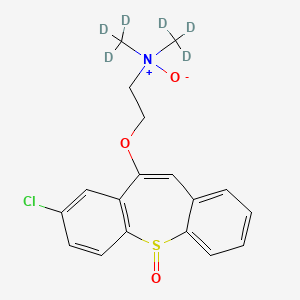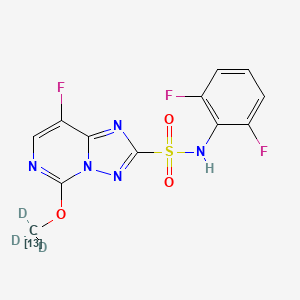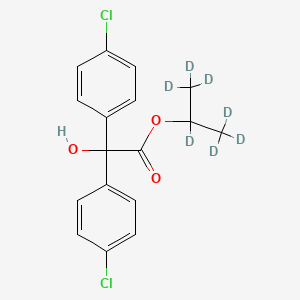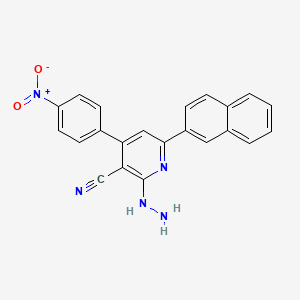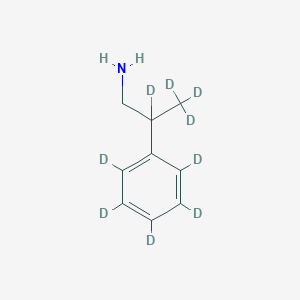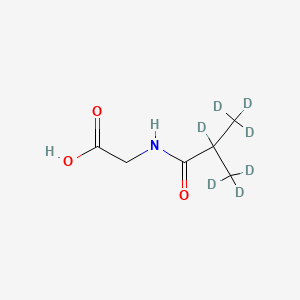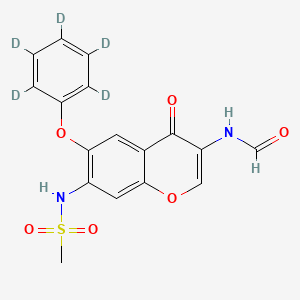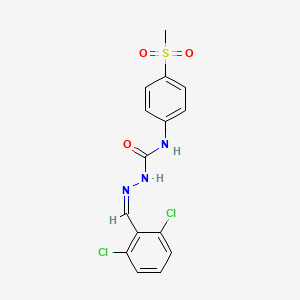![molecular formula C9H10FN3O3 B12412594 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine (L-2’-FD4C) is an L-nucleoside analogue known for its potent antiviral properties. It exhibits significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound has garnered attention due to its ability to inhibit viral replication effectively, making it a promising candidate for antiviral therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine typically begins with L-xylose as the starting material. The process involves multiple steps, including fluorination and dehydrogenation reactions. One of the key steps is the conversion of L-xylose into the desired nucleoside analogue without evaporating any intermediate compounds to dryness .
Industrial Production Methods
Industrial production of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of advanced purification techniques and stringent reaction conditions to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its antiviral properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions are various derivatives of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine, each with potentially different antiviral activities .
科学的研究の応用
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
作用機序
The mechanism of action of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral polymerases, disrupting the synthesis of viral DNA and RNA .
類似化合物との比較
Similar Compounds
Lamivudine: Another L-nucleoside analogue used to treat HIV and HBV infections.
Adefovir: An acyclic nucleotide with activity against HBV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in HIV therapy
Uniqueness
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine stands out due to its high potency and low toxicity compared to other nucleoside analogues. Its unique structure allows for effective inhibition of viral replication with minimal side effects, making it a valuable addition to antiviral therapies .
特性
分子式 |
C9H10FN3O3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC名 |
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1 |
InChIキー |
KXCHLAARWGPSAG-XRGYYRRGSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@@H](O2)CO)F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
